

# Spectroscopic Data of (+/-)-Speciosin P: A Technical Guide

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## Compound of Interest

Compound Name: (+/-)-Speciosin P

Cat. No.: B15293593

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **(+/-)-Speciosin P**. The information is compiled from the first total synthesis of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The data is presented in a clear, structured format to facilitate analysis and comparison.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for synthetic **(+/-)-Speciosin P**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(+/-)-Speciosin P** (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.94	d	10.0
2	6.18	d	10.0
4	4.14	s	
5	3.63	d	4.0
6	3.51	d	4.0
1'	4.49	s	
3'	1.89	s	
OMe	3.78	s	
OMe	3.75	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (+/-)-Speciosin P (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	148.8
2	126.9
3	140.9
4	69.8
5	63.4
6	62.9
7	195.4
8	92.5
9	81.2
1'	59.9
2'	22.5
3'	14.1
OMe	56.2
OMe	56.1

## Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (+/-)-Speciosin P

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3421	O-H stretching
2925	C-H stretching (aliphatic)
1682	C=O stretching (conjugated ketone)
1599	C=C stretching (aromatic)
1260	C-O stretching
1096	C-O stretching

## Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **(+/-)-Speciosin P**

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	295.1181	295.1176

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard practices in natural product characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample of **(+/-)-Speciosin P** was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl<sub>3</sub>: δ 7.26 for <sup>1</sup>H NMR and δ 77.0 for <sup>13</sup>C NMR). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used to acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to enable full structural elucidation.

## Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified **(+/-)-Speciosin P** was prepared on a sodium chloride (NaCl) plate. The

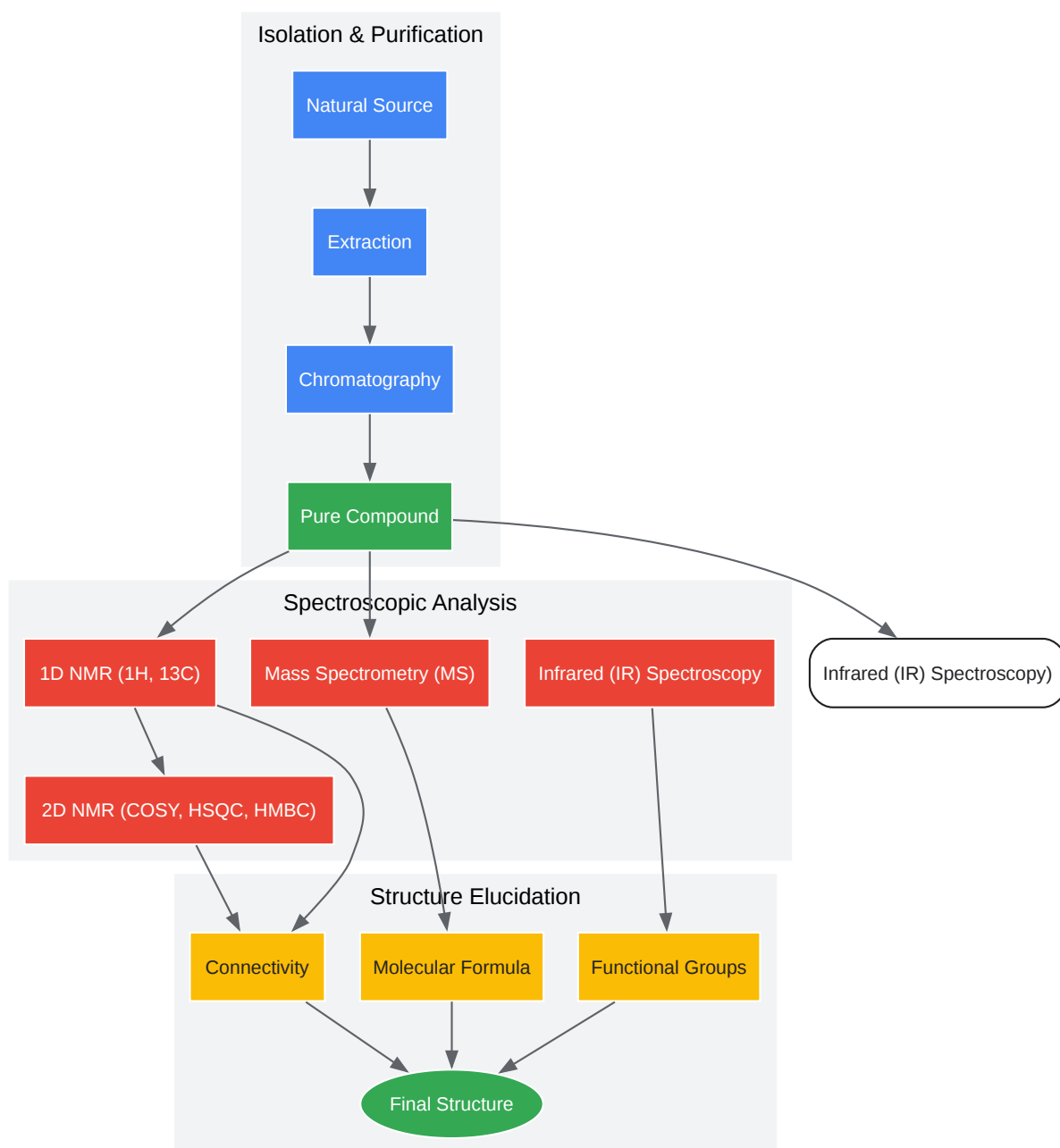
spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.

## Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **(+/-)-Speciosin P**.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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